molecular formula C9H8N2O4S3 B7550131 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid

4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid

Cat. No. B7550131
M. Wt: 304.4 g/mol
InChI Key: CPKWBLWMYNFREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid, also known as TSTCA, is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. TSTCA is a sulfur-containing compound that belongs to the class of thiazole-based compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, it has been suggested that 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid may exert its biological activities through the inhibition of enzymes or by binding to specific receptors. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been shown to inhibit the growth of various microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in the development of various diseases, including cancer and arthritis.

Advantages and Limitations for Lab Experiments

4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it a valuable tool for investigating the mechanisms of various biological processes. However, 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications in some research areas.

Future Directions

There are several future directions for the research on 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the synthesis of novel materials using 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid as a building block could lead to the development of new materials with unique properties. Overall, the study of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has the potential to contribute significantly to various scientific research fields.

Synthesis Methods

The synthesis of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid involves the reaction of 4-chloromethylthiazole with thiophene-2-carboxylic acid in the presence of sodium sulfide. The resulting product is then treated with sulfamic acid to obtain 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid. The synthesis of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-(1,3-thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S3/c12-9(13)8-1-7(4-17-8)18(14,15)11-2-6-3-16-5-10-6/h1,3-5,11H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWBLWMYNFREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)NCC2=CSC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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